molecular formula C25H29N5O B11308982 3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11308982
M. Wt: 415.5 g/mol
InChI Key: SEVDQSOHHLXHBQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as dimethyl, piperidine, and pyrimidine moieties. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science .

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

3,4-dimethyl-N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C25H29N5O/c1-17-7-8-20(15-18(17)2)24(31)28-22-11-9-21(10-12-22)27-23-16-19(3)26-25(29-23)30-13-5-4-6-14-30/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,31)(H,26,27,29)

InChI Key

SEVDQSOHHLXHBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCCC4)C

Origin of Product

United States

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